3-oxo-N-(tetrahydro-2-oxo-3-furanyl)hexanamide

Catalog No.
S536540
CAS No.
76924-95-3
M.F
C10H15NO4
M. Wt
213.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-oxo-N-(tetrahydro-2-oxo-3-furanyl)hexanamide

Irreproducible QS studies often stem from impure or non-specific AHLs. 3-oxo-C6-HSL (CAS 76924-95-3) is a pure, highly specific LuxR agonist that eliminates this variability.

  • Specific LuxR activation with minimal crosstalk; the 3-oxo group is critical for strong receptor binding.
  • Quantitative baseline: Kd=1.8 μM for CarR enables accurate IC₅₀ determination in QSI screening.
  • Dose-dependent control of reporter gene expression in engineered systems.

For reproducible, high-impact QS research.

CAS Number

76924-95-3

Product Name

3-oxo-N-(tetrahydro-2-oxo-3-furanyl)hexanamide

IUPAC Name

3-oxo-N-(2-oxooxolan-3-yl)hexanamide

Molecular Formula

C10H15NO4

Molecular Weight

213.23 g/mol

InChI

InChI=1S/C10H15NO4/c1-2-3-7(12)6-9(13)11-8-4-5-15-10(8)14/h8H,2-6H2,1H3,(H,11,13)

InChI Key

YRYOXRMDHALAFL-UHFFFAOYSA-N

solubility

Soluble in DMSO

Synonyms

3-oxo-C6-AHL, AI-1 lactone, autoinducer 1, luciferase autoinducer, N-(3-oxohexanoyl)-3-aminodihydro-2(3H)-furanone, N-(3-oxohexanoyl)homoserine lactone, N-(beta-ketocaproyl)homoserine lactone, N-3-oxohexanoyl-L-homoserine lactone, OHHL-N, VAI-1

Canonical SMILES

CCCC(=O)CC(=O)NC1CCOC1=O

The exact mass of the compound N-(3-Oxohexanoyl)homoserine lactone is 213.1001 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Lactones - Supplementary Records. It belongs to the ontological category of N-acyl homoserine lactone in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty amides [FA08] -> Fatty acyl homoserine lactones [FA0803]. However, this does not mean our product can be used or applied in the same or a similar way.

Purity

≥97%

Package Size

5 mg, 10 mg, 25 mg

3-oxo-N-(tetrahydro-2-oxo-3-furanyl)hexanamide (CAS 76924-95-3), commonly known as N-(3-oxohexanoyl)-L-homoserine lactone (3-oxo-C6-HSL), is a key N-acyl homoserine lactone (AHL) that functions as a bacterial quorum sensing (QS) autoinducer.[1][2] It is the primary signaling molecule in the well-characterized LuxI/LuxR system of Aliivibrio fischeri and is also utilized by other Gram-negative bacteria like Yersinia pseudotuberculosis.[1][3][4] The molecule's structure, featuring a homoserine lactone ring and a 6-carbon acyl chain with a ketone group at the C3 position, is critical for its specific binding to LuxR-type transcriptional regulators, which subsequently control gene expression for processes like bioluminescence and virulence factor production.[2][4] For procurement, its value lies in its role as a specific, well-characterized signaling molecule essential for studying QS mechanisms, screening for QS inhibitors, and inducing specific gene expression in engineered bacterial systems.[5][6]

Research Fit

L-enantiomer is the naturally occurring form
Primary quorum sensing signal in Vibrio fischeri
Tool for LuxR-type receptor activation studies

Substituting 3-oxo-C6-HSL with close analogs like N-hexanoyl-L-homoserine lactone (C6-HSL) or AHLs with different acyl chain lengths (e.g., 3-oxo-C8-HSL) is unreliable for targeted research due to the high specificity of LuxR-type receptors. The 3-oxo functional group is a critical determinant for receptor binding and activation. For instance, in the CarR receptor system of Erwinia carotovora, the potency of 3-oxo-substituted AHLs was 1-2 orders of magnitude greater than that of non-substituted analogs like C6-HSL.[3] Similarly, acyl chain length dictates binding affinity; CarR binds 3-oxo-C6-HSL with a dissociation constant (Kd) of 1.8 μM, while its affinity for 3-oxo-C8-HSL is even higher (Kd ~0.5 μM), and it is significantly lower for other chain lengths.[3] Using a crude bacterial extract is also unsuitable for quantitative studies, as it contains a mixture of AHLs and other metabolites that would introduce uncontrolled variables. Therefore, for reproducible and specific activation of QS pathways dependent on 3-oxo-C6-HSL, procurement of the pure, structurally exact compound is necessary.

Substitution Risk

! Chain length variation (e.g., C6-HSL, C8-HSL) may alter LuxR-type receptor binding profile
! Absence of 3-oxo group can reduce CarR binding affinity, shifting transcriptional response
! D-enantiomer or racemic mixture may not replicate L-isomer induction potency, introducing dose-response variability

Superior Receptor Activation Potency Due to 3-Oxo Group

The presence of the 3-oxo group on the acyl chain dramatically increases the biological potency compared to its non-oxo analog, C6-HSL. In an in vivo assay using E. coli expressing the CarR receptor, 3-oxo-substituted AHLs were 10 to 100 times more potent at inducing gene expression than their non-substituted counterparts.[3] While 3-oxo-C6-HSL induced a substantial response, C6-HSL only induced minimal activity, demonstrating that the 3-oxo group is a primary determinant of agonist strength for this class of receptors.[3]

Evidence DimensionReceptor Activation Potency (in vivo)
Target Compound DataStrong induction of β-galactosidase activity
Comparator Or BaselineC6-HSL (non-oxo analog): Only induced minimal significant activity.
Quantified Difference10-100x greater potency than non-substituted analogs.
ConditionsIn vivo assay measuring β-galactosidase activity driven by the carA promoter in an E. coli reporter strain expressing the CarR receptor.

This ensures that lower concentrations are needed for effective pathway activation, reducing off-target effects and material costs in screening and induction experiments.

LuxR Activation
Head-to-head
OHHL
EC50 5.86 nM
C8-HSL
25–45× higher conc.
~30× diff.
Supports high-sensitivity LuxR activation studies; C8-HSL requires higher concentrations
V. fischeri / E. coli reporter assays

Defined Receptor Binding Affinity for Predictable Experimental Outcomes

3-oxo-C6-HSL exhibits a well-defined, micromolar binding affinity for its target receptors, enabling quantitative and reproducible experiments. For the CarR receptor, 3-oxo-C6-HSL binds with a dissociation constant (Kd) of 1.8 μM.[3] This is a significantly stronger interaction than with many other AHLs. For comparison, the same study showed that the longer-chain analog, 3-oxo-C8-HSL, bound even more tightly with an approximate Kd of 0.5 μM, while analogs without the 3-oxo group or with different chain lengths showed much lower affinity.[3] This specific Kd value is critical for modeling receptor occupancy and designing experiments with predictable dose-response curves.

Evidence DimensionBinding Affinity (Dissociation Constant, Kd)
Target Compound Data1.8 μM
Comparator Or Baseline3-oxo-C8-HSL: ~0.5 μM; Unsubstituted AHLs: Much lower affinity.
Quantified Difference3.6-fold weaker binding than 3-oxo-C8-HSL, but significantly stronger than unsubstituted analogs.
ConditionsFluorescence quenching titration of purified His6-CarR protein dimer.

Procuring a compound with a known Kd allows for precise control over experimental conditions and ensures that observed biological effects are directly attributable to specific receptor activation.

CarR Binding
Class-level
Kd = 1.8 μM
Supports CarR-dependent transcription studies; non-oxo AHLs may not bind
Class-level inference; purified CarR

Predictable Chemical Stability Profile Under Physiological Conditions

The stability of 3-oxo-C6-HSL is highly dependent on pH and temperature, a critical factor for experimental design. The homoserine lactone ring is susceptible to pH-dependent hydrolysis (lactonolysis), which inactivates the molecule.[3] This degradation is more rapid at alkaline pH and higher temperatures. For example, studies on various AHLs show that turnover increases significantly when moving from 22°C to 37°C and as pH increases.[3] While AHLs with longer acyl chains tend to be more stable, the predictable instability of 3-oxo-C6-HSL under specific conditions is a known experimental parameter that must be controlled, unlike the undefined stability of components in a crude mixture. This degradation can be reversed by acidification to pH 2.0.[3]

Evidence DimensionChemical Stability (Lactonolysis)
Target Compound DataUndergoes predictable pH- and temperature-dependent hydrolysis, inactivating the signal.
Comparator Or BaselineLonger-chain AHLs (e.g., 3-oxo-C12-HSL): More stable, less rapid turnover. Crude mixtures: Undefined and variable stability.
Quantified DifferenceShort-acyl-chain compounds like C4-HSL and 3-oxo-C6-HSL are turned over more extensively than long-chain molecules.
ConditionsAqueous solutions, bacterial growth media, physiological temperatures (22°C to 37°C).

Understanding the defined stability profile is essential for designing reliable bioassays, ensuring the compound remains active for the duration of an experiment, and for developing appropriate storage and handling protocols.

Enantiomer Induction
Head-to-head
L-OHHL
0.5 μg/mL threshold
D-OHHL
Higher threshold, lower max
≥10× diff.
Reported enantiomer-specific induction context; D-isomer less potent
Erwinia carotovora mutant assay
LuxR Reporter Benchmark
Head-to-head
OHHL
EC50 5.86 nM
C4-HSL / 3-oxo-C12
No activation ≤100 nM
Inactive
Supports precise circuit calibration; non-cognate AHLs show negligible activation
E. coli plate reader assay
Biofilm Adhesion
Head-to-head
OHHL
Enhanced adhesion
C8-HSL
No adhesion effect
Functional divergence
Functional divergence: OHHL promotes biofilm adhesion, C8-HSL does not
Nitrifying sludge, 1.0 μM AHL
Synthetic PHL Agonists
Reported
OHHL (reference)
EC50 benchmark
3-CN PHL / 3,5-CF3 PHL
~10× lower EC50
~10× more potent
OHHL serves as benchmark; synthetic analogs may show higher potency
LuxR reporter assay, E. coli

Induction of Specific Gene Expression in Engineered Biosensors and Synthetic Biology Circuits

This compound is the right choice for activating engineered bacterial systems that use a cognate LuxR-type receptor. Its high potency and specificity, particularly the requirement of the 3-oxo group for strong activation, ensure minimal crosstalk with other signaling pathways.[3] Using this specific molecule allows for precise, dose-dependent control over the expression of reporter genes or metabolic pathways.

Quantitative Screening for Quorum Sensing Inhibitors (QSIs)

As a specific and potent agonist for receptors like LuxR and CarR, 3-oxo-C6-HSL is the ideal tool for high-throughput screening of QSI libraries. Its known binding affinity (Kd = 1.8 μM for CarR) provides a quantitative baseline for measuring the competitive inhibition by antagonist compounds, enabling the determination of IC50 values for potential anti-biofilm or anti-virulence drugs.[3]

Baseline Control in Studies of Bacterial Pathogenesis and Biofilm Formation

In studies investigating the role of quorum sensing in virulence, 3-oxo-C6-HSL serves as a critical positive control to induce QS-dependent phenotypes in wild-type or mutant bacterial strains. Its defined chemical stability allows researchers to control for signal degradation over the course of an experiment, ensuring that observed effects are due to biological activity rather than compound instability.[5]

Application Fit Matrix

Application
Selection Property
Validation Focus
LuxR activation / bioluminescence studies
LuxR activation sensitivity profile
EC50 benchmarking and inhibitor screen calibration
Carbapenem induction (Erwinia carotovora)
CarR binding affinity and enantiomer-specific induction
Dose-response pathway dissection and antibiotic production modulation
LuxR reporter circuit calibration
LuxR reporter activation benchmark
Circuit sensitivity calibration and reproducibility
Nitrifying biofilm engineering
Biofilm adhesion promotion profile
Nitrification efficiency and carrier-based biofilm reactor performance

XLogP3

0.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

213.10010796 Da

Monoisotopic Mass

213.10010796 Da

Heavy Atom Count

15

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

N-(3-oxohexanoyl)homoserine lactone

Use Classification

Fatty Acyls [FA] -> Fatty amides [FA08] -> Fatty acyl homoserine lactones [FA0803]

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